Ent-Edoxaban-d6
CAS No.:
Cat. No.: VC0203932
Molecular Formula: C₂₄H₂₄D₆ClN₇O₄S
Molecular Weight: 554.09
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₄H₂₄D₆ClN₇O₄S |
|---|---|
| Molecular Weight | 554.09 |
Introduction
Chemical Properties and Specifications
Ent-Edoxaban-d6 possesses distinctive chemical properties that make it valuable for analytical chemistry and pharmaceutical research. The following table summarizes the key chemical specifications of this compound:
| Property | Value |
|---|---|
| Product Code | TRC-E555537 |
| Molecular Formula | C₂₄H₂₄D₆ClN₇O₄S |
| Molecular Weight | 554.095 g/mol |
| Accurate Mass | 553.215 |
| Product Format | Neat |
| Origin | CANADA |
| Shipping Temperature | Room Temperature |
| Deuterium Labeling | 6 deuterium atoms |
| SIL Type | Deuterium |
The compound contains six deuterium atoms strategically placed in the structure, specifically in two trideuteriomethyl groups, which provide its distinct mass spectral characteristics and make it suitable as an internal standard for quantitative analysis .
Structural Characteristics
Ent-Edoxaban-d6 features a complex molecular structure with multiple functional groups and stereogenic centers. The most distinguishing feature compared to Edoxaban-d6 is the inverted stereochemistry at all chiral centers. This inversion creates a mirror image molecule with potentially different physical properties while maintaining identical chemical reactivity in achiral environments.
The SMILES notation for Ent-Edoxaban-d6 is:
[2H]C([2H])([2H])N(C(=O)[C@@H]1CC[C@@H](NC(=O)C(=O)Nc2ccc(Cl)cn2)[C@H](C1)NC(=O)c3nc4CCN(C)Cc4s3)C([2H])([2H])[2H]
The IUPAC name of the compound is N'-[(1R,2S,4R)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H- thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N-(5-chloropyridin-2-yl)oxamide . This systematic name highlights the stereochemical configuration and the presence of deuterium atoms.
Comparison with Edoxaban-d6
Understanding the relationship between Ent-Edoxaban-d6 and Edoxaban-d6 is crucial for appreciating the compound's significance. The following table compares key attributes of these related compounds:
| Feature | Ent-Edoxaban-d6 | Edoxaban-d6 |
|---|---|---|
| CAS Number | Not specified in sources | 1304701-57-2 |
| Molecular Formula | C₂₄H₂₄D₆ClN₇O₄S | C₂₄H₂₄D₆ClN₇O₄S |
| Molecular Weight | 554.095 g/mol | 554.09 g/mol |
| Stereochemistry | Inverted at all chiral centers | Standard configuration |
| SMILES | [2H]C([2H])([2H])N(C(=O)[C@@H]1CCC@@HC@HNC(=O)c3nc4CCN(C)Cc4s3)C([2H])([2H])[2H] | [2H]C([2H])([2H])N(C(=O)[C@@H]1CCC@HC@@HNC(=O)c3nc4CCN(C)Cc4s3)C([2H])([2H])[2H] |
| Storage Conditions | Not specified in sources | +4°C |
| Purity | Not specified in sources | >95% (HPLC) |
Note that while both compounds have essentially identical chemical formulas and molecular weights, the critical difference lies in their stereochemistry, as evident from the SMILES notations where the stereochemical descriptors ([C@@H] vs. [C@H]) are inverted .
Applications in Pharmaceutical Research
Ent-Edoxaban-d6 serves several important functions in pharmaceutical research and development:
Analytical Standard
As a deuterated enantiomer, Ent-Edoxaban-d6 is particularly valuable for:
-
Serving as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying Edoxaban in biological matrices
-
Enabling stereoselective analysis of Edoxaban metabolism and pharmacokinetics
-
Supporting quality control processes in pharmaceutical manufacturing
-
Facilitating impurity profiling and identification in drug formulations
Metabolic Studies
The deuterium labeling in Ent-Edoxaban-d6 makes it useful for metabolic studies to:
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Track metabolic pathways of the parent drug
-
Differentiate between drug-derived molecules and endogenous compounds
-
Study stereoselective metabolism when compared with Edoxaban-d6
Analytical Methods and Characterization
Several analytical methods are employed to characterize and verify the identity and purity of Ent-Edoxaban-d6:
High-Performance Liquid Chromatography (HPLC)
HPLC is commonly used to assess the purity of Ent-Edoxaban-d6, similar to the >95% purity standard established for Edoxaban-d6 . Chiral HPLC methods can differentiate between Ent-Edoxaban-d6 and Edoxaban-d6 based on their different retention times on chiral stationary phases.
Mass Spectrometry
Mass spectrometry is particularly valuable for characterizing deuterated compounds like Ent-Edoxaban-d6. The compound's accurate mass of 553.215 can be used for identification, while fragmentation patterns can confirm the positions of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can confirm the stereochemical configuration of Ent-Edoxaban-d6 and verify the positions of the deuterium atoms. The deuterium labels create distinctive NMR spectral patterns that differentiate this compound from non-deuterated analogs.
Research Implications and Future Directions
The availability of Ent-Edoxaban-d6 opens several avenues for research:
Stereoselective Analysis
Using both Edoxaban-d6 and Ent-Edoxaban-d6 enables researchers to develop stereoselective analytical methods, which are essential for studying:
-
Stereoselectivity in drug absorption and distribution
-
Enantioselective metabolism of Edoxaban
-
Potential differences in binding affinity to target proteins between enantiomers
Pharmaceutical Quality Control
Ent-Edoxaban-d6 supports pharmaceutical quality control by:
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Serving as a reference standard for identifying potential chiral impurities in Edoxaban formulations
-
Supporting method validation for analysis of Edoxaban in complex matrices
-
Enabling accurate quantification in bioanalytical methods
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